

An In-depth Technical Guide to 4-Chloro-8-iodoquinazoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-8-iodoquinazoline

Cat. No.: B175156

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of **4-Chloro-8-iodoquinazoline**. This heterocyclic organic compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Physicochemical Properties

4-Chloro-8-iodoquinazoline is a solid at room temperature, characterized by a quinazoline backbone with chloro and iodo substituents at the 4 and 8 positions, respectively.^[1] These halogen substituents significantly influence the molecule's electronic properties, steric hindrance, and potential for biological interactions.^[1]

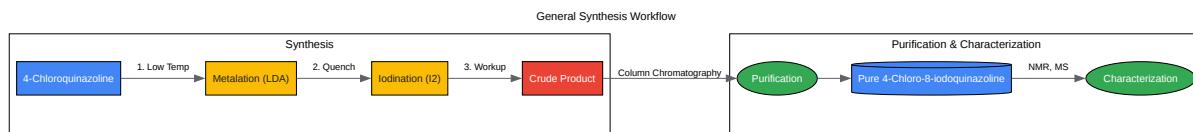
The quantitative physicochemical properties of **4-Chloro-8-iodoquinazoline** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₄ ClIIN ₂	[1] [2]
Molecular Weight	290.49 g/mol	[1] [2]
Appearance	White to off-white solid	[2]
Boiling Point	363.2 ± 22.0 °C (Predicted)	[2]
Density	2.017 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	-0.30 ± 0.50 (Predicted)	[2]
Solubility	Moderately soluble in organic solvents.	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-Chloro-8-iodoquinazoline** are crucial for its application in research and development.

Synthesis of 4-Chloro-8-iodoquinazoline


A common method for the synthesis of **4-Chloro-8-iodoquinazoline** involves the regioselective metalation of 4-chloroquinazoline followed by quenching with iodine. This approach has been reported to yield the desired product in high purity.[\[3\]](#)

Protocol: Regioselective Iodination

- Metalation: A solution of 4-chloroquinazoline in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
- A strong base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to facilitate regioselective metalation at the 8-position.
- The reaction mixture is stirred at low temperature for a specified period to ensure complete metalation.

- Quenching: A solution of iodine in the same anhydrous solvent is then added to the reaction mixture.
- The reaction is allowed to warm to room temperature and is then quenched with a suitable aqueous solution (e.g., saturated ammonium chloride).
- Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
- The crude product is then purified using techniques such as column chromatography to afford pure **4-Chloro-8-iodoquinazoline**. A reported yield for this method is 83%.^[3]

Another general approach for the synthesis of 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one precursor using a chlorinating agent like thionyl chloride (SOCl_2) or phosphorus oxychloride (POCl_3).

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **4-Chloro-8-iodoquinazoline**.

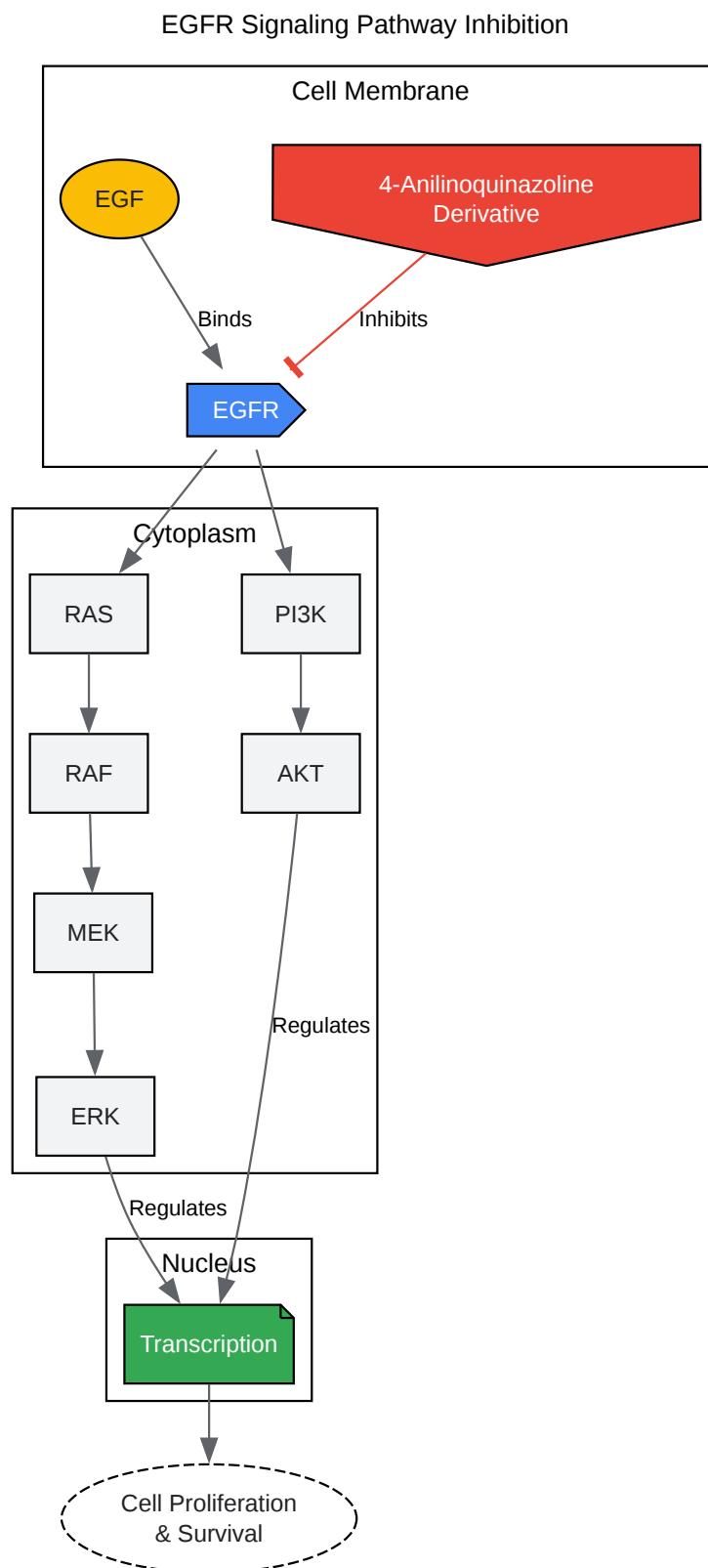
Characterization Techniques

The structural confirmation of **4-Chloro-8-iodoquinazoline** is typically achieved through a combination of spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the

hydrogen and carbon atoms.

- Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[3]


While the use of these techniques for the characterization of **4-Chloro-8-iodoquinazoline** is documented, specific spectral data such as chemical shifts and mass-to-charge ratios are not readily available in the public domain.

Role in Drug Development and Signaling Pathways

Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[3] 4-Anilinoquinazolines, which can be synthesized from 4-chloroquinazoline precursors, have been extensively investigated as antitumor agents.[3]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 4-anilinoquinazoline derivatives function as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers. By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block the downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.[4][5]

[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Tubulin Polymerization Inhibition

In addition to RTK inhibition, some quinazoline-based compounds have been shown to act as tubulin polymerization inhibitors.^[3] Microtubules are essential components of the cytoskeleton and are crucial for cell division. By binding to tubulin, these inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis or mitotic catastrophe.^{[6][7]} This mechanism of action is a validated strategy in cancer chemotherapy.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 125096-73-3: 4-Chloro-8-iodoquinazoline | CymitQuimica [cymitquimica.com]
- 2. 4-Chloro-8-iodoquinazoline | 125096-73-3 [chemicalbook.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgrx.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-8-iodoquinazoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b175156#4-chloro-8-iodoquinazoline-physicochemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com